molecular formula C10H9N3O2 B1432556 5-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1429505-75-8

5-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1432556
CAS No.: 1429505-75-8
M. Wt: 203.2 g/mol
InChI Key: RULQLNSBLQCHLE-UHFFFAOYSA-N
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Description

“5-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C10H8N2O3 . It is used for proteomics research .


Synthesis Analysis

The synthesis of similar compounds has been achieved by one-pot three-component synthesis using CaCl2 in refluxing EtOH . The starting compound was utilized to synthesize a new series of 5-pyrazolyl; isoxazolyl; pyrimidinyl derivatives via the synthesized chalcone .


Chemical Reactions Analysis

While specific reactions involving “this compound” are not mentioned in the search results, similar compounds have been used in various chemical reactions. For example, 4-Pyridinylboronic acid is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis

    • 5-Methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid and its derivatives have been synthesized and structurally characterized through various spectroscopic methods. Studies include the synthesis of pyrazole derivatives such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs. These compounds were analyzed using NMR, IR spectroscopies, and X-ray diffraction, contributing to the understanding of their molecular structures (Shen et al., 2012).
  • Antibacterial Properties

    • Research has explored the antibacterial potential of compounds related to this compound. For instance, derivatives like 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids were found to exhibit significant antibacterial activities (Maqbool et al., 2014).
  • Cancer Research

    • Some derivatives of this compound have been investigated for their potential in cancer treatment. For example, compounds like (2S, 4S) -1 - [(3-chloro-2-fluoro - phenyl) methyl] -4 - [[3-fluoro-6 - [(5-methyl -1H- pyrazole-3 -yl ) amino] -2-pyridyl] methyl] -2-methyl - piperidine-4-carboxylic acid have shown inhibitory effects on Aurora A, a kinase associated with cancer development (ヘンリー,ジェームズ, 2006).
  • Fluorescence and Sensing Applications

    • Novel applications in chemical sensing have been developed using derivatives of this compound. For instance, a probe based on a pyridine–pyrazole moiety was synthesized for the nanomolar detection of Al3+ ions, demonstrating its utility in chemical sensing and bioimaging applications (Naskar et al., 2018).
  • Divergent Cyclisations in Organic Chemistry

    • The compound has been utilized in studies focusing on divergent cyclizations, leading to the formation of various cyclic products. These studies provide insights into the reactivity and tautomeric behavior of the compound in different chemical environments (Smyth et al., 2007).
  • Development of Antiviral Agents

    • Research has also been conducted on the development of antiviral agents using derivatives of this compound. For example, certain derivatives have shown inhibitory effects against viruses like Herpes simplex virus, demonstrating potential in antiviral therapy (Bernardino et al., 2007).

Properties

IUPAC Name

5-methyl-3-pyridin-4-yl-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-6-8(10(14)15)9(13-12-6)7-2-4-11-5-3-7/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULQLNSBLQCHLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 5-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylate (3.1 g) in ethanol (20 mL) were added sodium hydroxide (8.0 g) and water (10 mL), and the mixture was heated under reflux overnight. The solvent was evaporated under reduced pressure, the pH of the mixture was adjusted to with 2 N hydrochloric acid, and mixture was concentrated under reduced pressure. The obtained solid was collected by filtration and washed with water to give the title compound (2.4 g).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
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5-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
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5-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
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5-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
5-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
5-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

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